molecular formula C23H24N2O6S B4983983 N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 6178-50-3

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4983983
CAS No.: 6178-50-3
M. Wt: 456.5 g/mol
InChI Key: ZVMPGSGNZVXTSL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phenylsulfonyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)glycinamide
  • N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of multiple methoxy groups and a phenylsulfonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research applications and differentiate it from similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-29-17-13-14-21(30-2)19(15-17)24-23(26)16-25(20-11-7-8-12-22(20)31-3)32(27,28)18-9-5-4-6-10-18/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMPGSGNZVXTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387430
Record name STK344053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6178-50-3
Record name STK344053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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